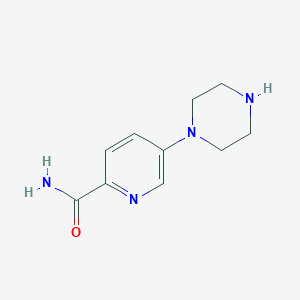
5-(Piperazin-1-yl)picolinamide
Übersicht
Beschreibung
5-(Piperazin-1-yl)picolinamide is a compound with the CAS Number: 2044836-36-2 . It has a molecular weight of 206.25 and its IUPAC name is 5-(piperazin-1-yl)picolinamide . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for 5-(Piperazin-1-yl)picolinamide is1S/C10H14N4O/c11-10(15)9-2-1-8(7-13-9)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2,(H2,11,15) . This indicates that the compound has a pyridine ring attached to a piperazine ring via an amide linkage. Physical And Chemical Properties Analysis
5-(Piperazin-1-yl)picolinamide is a solid at room temperature . It is typically stored in a dark place, under an inert atmosphere . The compound has a molecular weight of 206.25 .Wissenschaftliche Forschungsanwendungen
Serotoninergic Receptor Affinity
5-(Piperazin-1-yl)picolinamide derivatives show high specificity and affinity for serotoninergic receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C receptors. Some molecules exhibit high affinity in the nanomolar range and moderate or no affinity for other relevant receptors like D1, D2, α1, and α2. These compounds are seen as potential therapeutic agents due to their selective serotoninergic receptor binding properties (Fiorino et al., 2017).
Antidepressant-Like Activity
Several arylpiperazine derivatives with 5-(Piperazin-1-yl)picolinamide have shown antidepressant-like effects. These effects are mediated through interaction with serotonin 5-HT1A and, in some cases, 5-HT2C receptors. The antidepressant-like action of these compounds has been validated in behavioral tests like the forced swim test and tail suspension test in mice (Kędzierska et al., 2019).
Anxiolytic-Like Effects
Compounds with the 5-(Piperazin-1-yl)picolinamide structure have been investigated for their potential anxiolytic effects. Studies have shown that these compounds may influence anxiety-related behaviors by interacting with the GABAergic and 5-HT systems. Their anxiolytic activity has been confirmed through the elevated plus-maze test and associated with antioxidant effects (Kędzierska et al., 2019).
Potential in Neuroprotection
Arylpiperazine-based dopaminergic/serotonergic ligands, including those with 5-(Piperazin-1-yl)picolinamide, demonstrate neuroprotective activity. They have been effective in reducing clinical signs in models of neuroinflammation, such as experimental autoimmune encephalomyelitis in rats. These effects correlate with their affinity for D2 and 5-HT1A receptors and suggest a potential application in treating neurodegenerative diseases (Popović et al., 2015).
Kinase Inhibitory Potencies
Some derivatives of 5-(Piperazin-1-yl)picolinamide have been tested for kinase inhibitory potencies. For instance, compounds have shown nanomolar activity towards certain kinases like DYRK1A kinase, which could have implications in cancer therapy (Coulibaly et al., 2012).
Safety And Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-piperazin-1-ylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c11-10(15)9-2-1-8(7-13-9)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2,(H2,11,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMJVEXHRKPMKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Piperazin-1-yl)pyridine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



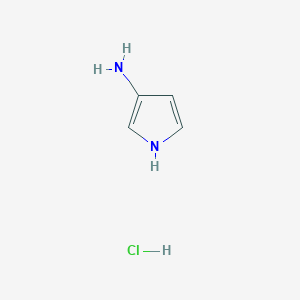
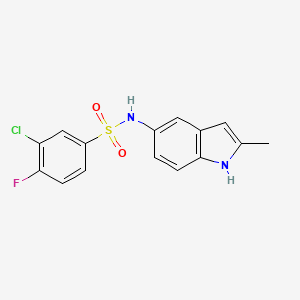
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B6592374.png)
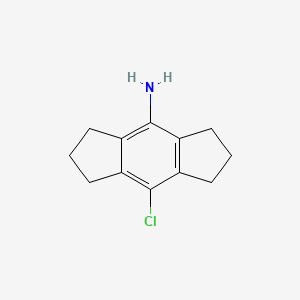
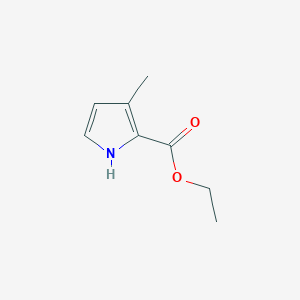
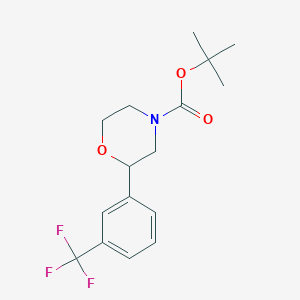
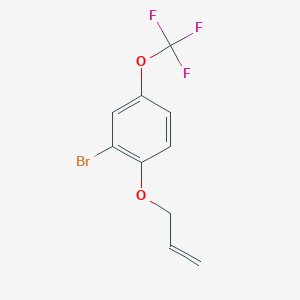
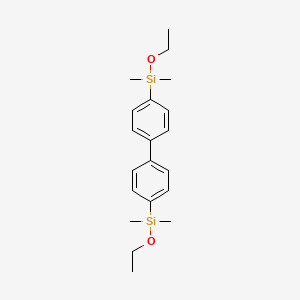
![tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide](/img/structure/B6592416.png)
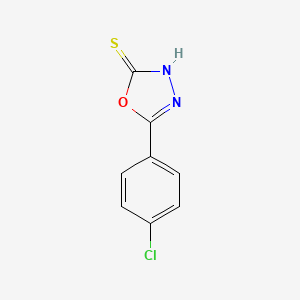
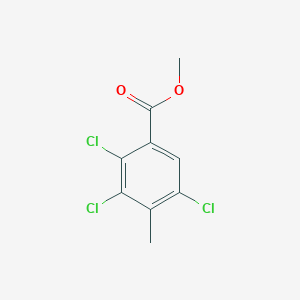
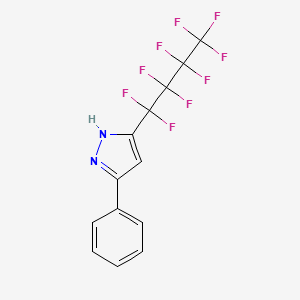
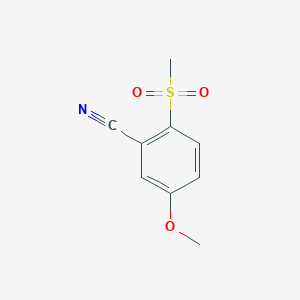
![2-{5-Azaspiro[2.4]heptan-7-yl}acetic acid](/img/structure/B6592453.png)